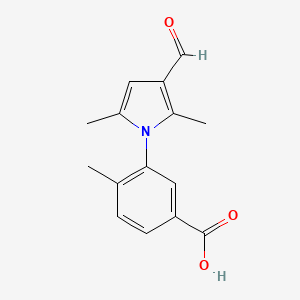

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid

描述

Historical Context and Development

The historical development of this compound emerges from the broader evolution of pyrrole chemistry, which traces its origins to the late nineteenth century when pyrrole itself was first isolated and characterized. The compound represents a sophisticated application of classical synthetic methodologies, particularly the Knorr pyrrole synthesis, which was developed in the 1880s and remains fundamental to pyrrole construction. This synthetic approach involves the reaction of amino ketones with dicarbonyl compounds under acidic conditions, typically employing zinc dust and acetic acid as catalysts to facilitate ring closure and establish the characteristic aromatic pyrrole framework.

The incorporation of formyl groups into pyrrole derivatives gained prominence through the development of the Vilsmeier-Haack reaction, a formylation methodology that enables the selective introduction of aldehyde functionalities into electron-rich aromatic systems. This reaction, utilizing formamide derivatives with phosphorus oxychloride, has proven instrumental in accessing formylated pyrrole compounds, including the target molecule under investigation. The specific combination of a formylated dimethylpyrrole moiety with a methylated benzoic acid framework represents a convergence of these classical synthetic strategies, reflecting the maturation of heterocyclic chemistry in the twentieth and twenty-first centuries.

Contemporary research into this compound has been driven by its potential applications in medicinal chemistry, particularly in the development of antitubercular agents. The synthetic routes employed for its preparation typically involve multi-step sequences that begin with 2,5-dimethylpyrrole scaffolds, which are subsequently functionalized through formylation and coupling reactions to introduce the benzoic acid component. High-performance liquid chromatography analysis of synthetic products typically demonstrates purities exceeding 95 percent, indicating the reliability of current synthetic methodologies.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its exemplification of advanced structural complexity achieved through the strategic combination of multiple functional groups and heterocyclic frameworks. Pyrrole derivatives occupy a central position in heterocyclic chemistry due to their ubiquity in biological systems, where they serve as fundamental building blocks for essential biomolecules including heme, chlorophyll, and vitamin B₁₂. The aromatic character of pyrrole, arising from the delocalization of nitrogen lone pair electrons into the ring system, creates a 4n+2 electron aromatic system that exhibits modest aromaticity relative to benzene but comparable stability to related heterocycles such as thiophene and furan.

The compound's structural architecture demonstrates the versatility of pyrrole chemistry in accommodating diverse substitution patterns while maintaining aromatic stability. The 2,5-dimethyl substitution pattern on the pyrrole ring influences both electronic and steric properties, while the 3-formyl group introduces electrophilic reactivity that enables further synthetic elaboration. The resonance energy of pyrrole, measured at 88 kilojoules per mole, provides sufficient stabilization to accommodate these substitutions without compromising the heterocyclic integrity.

The benzoic acid component introduces additional functional complexity, providing both hydrogen-bonding capacity through the carboxylic acid group and hydrophobic interactions through the aromatic ring system. This dual functionality enables the compound to participate in diverse molecular recognition events and self-assembly processes that are fundamental to both biological activity and materials applications. The 4-methyl substitution on the benzoic acid ring further modulates these properties by introducing steric bulk and electronic perturbations that influence molecular conformation and reactivity patterns.

Table 1: Comparative Aromatic Properties of Heterocyclic Systems

| Heterocycle | Resonance Energy (kJ/mol) | Dipole Moment (D) | Aromatic Character |

|---|---|---|---|

| Benzene | 152 | 0.0 | High |

| Pyrrole | 88 | 1.58 | Moderate |

| Thiophene | 121 | 0.52 | High |

| Furan | 67 | 0.66 | Low |

Classification within Pyrrole Derivatives

Within the extensive classification system for pyrrole derivatives, this compound occupies a specialized position as a substituted N-arylpyrrole bearing both electron-donating methyl groups and an electron-withdrawing formyl substituent. This compound belongs to the broader class of pyrrole-carboxylic acid conjugates, which represent important synthetic intermediates and bioactive molecules in medicinal chemistry applications. The presence of the formyl group classifies it specifically as an aldehyde-functionalized pyrrole, a subset that exhibits unique reactivity patterns due to the electrophilic nature of the carbonyl carbon.

The systematic classification reveals multiple organizational frameworks. From a structural perspective, the compound can be categorized as a biaryl system, where the pyrrole and benzene rings are connected through a nitrogen-carbon bond. This connectivity pattern distinguishes it from pyrrole derivatives where aromatic substituents are attached through carbon-carbon bonds, such as phenylpyrroles or pyrrolylbenzenes. The N-aryl substitution pattern significantly influences the electronic properties of the pyrrole ring, as the nitrogen lone pair can participate in conjugation with the attached aromatic system.

From a functional group perspective, the compound represents a polyfunctional molecule containing aldehyde, carboxylic acid, and aromatic amine functionalities. This combination of reactive sites enables participation in diverse chemical transformations, including condensation reactions, esterification, amidation, and nucleophilic addition processes. The aldehyde functionality can undergo typical carbonyl reactions, while the carboxylic acid group provides sites for derivatization through ester or amide formation.

Table 2: Functional Group Classification and Properties

| Functional Group | Position | Electronic Effect | Reactivity Type |

|---|---|---|---|

| Formyl | 3-Pyrrole | Electron-withdrawing | Electrophilic addition |

| Methyl (Pyrrole) | 2,5-Pyrrole | Electron-donating | Steric hindrance |

| Methyl (Benzene) | 4-Benzene | Electron-donating | Activating |

| Carboxylic acid | 1-Benzene | Electron-withdrawing | Nucleophilic acyl substitution |

The biological activity classification places this compound within the category of potential antimicrobial agents, specifically those targeting mycobacterial species. Research has demonstrated that derivatives within this structural class exhibit significant inhibitory effects against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations below 1 microgram per milliliter. This biological activity profile positions the compound within the growing field of heterocyclic antimicrobials, where structural diversity enables the discovery of novel therapeutic agents.

The compound's classification extends to its role as a synthetic intermediate in organic chemistry. The presence of multiple reactive functional groups enables its utilization in complex multi-step synthetic sequences, particularly those targeting natural product analogs or pharmaceutical intermediates. The aldehyde functionality serves as a versatile handle for carbon-carbon bond formation through aldol condensations, Wittig reactions, and reductive amination processes, while the carboxylic acid group enables peptide coupling and esterification reactions.

属性

IUPAC Name |

3-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-4-5-12(15(18)19)7-14(9)16-10(2)6-13(8-17)11(16)3/h4-8H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROHLCMQZNZGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC(=C2C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354319 | |

| Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505071-98-7 | |

| Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Cross-Coupling Strategies

The benzoic acid and pyrrole moieties are typically conjugated via palladium-mediated reactions. A representative approach involves Suzuki-Miyaura coupling between 4-bromo-3-methylbenzoic acid derivatives and 3-formyl-2,5-dimethylpyrrole-1-boronic acid (Figure 1).

Reaction Conditions

- Catalyst System : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : DMF/H₂O (4:1 v/v)

- Temperature : 100°C, 12 h

- Yield : 72–78% (isolated after column chromatography)

Alternative methods employ Stille coupling, utilizing tributyl(3-formyl-2,5-dimethylpyrrol-1-yl)stannane and methyl 4-iodo-3-methylbenzoate. This method requires rigorous oxygen-free conditions but achieves comparable yields (70–75%).

Direct Formylation of Pyrrole Intermediates

Pre-formed 3-methylbenzoic acid-pyrrole conjugates undergo Vilsmeier-Haack formylation to introduce the aldehyde group:

$$

\text{Pyrrole intermediate} + \text{POCl}_3/\text{DMF} \xrightarrow{0^\circ \text{C to reflux}} \text{3-Formyl product}

$$

Optimized Parameters

- Reagent Ratio : 1:3 (pyrrole:POCl₃)

- Reaction Time : 4 h at 60°C

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity significantly impacts coupling efficiency (Table 1).

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.6 | 42 |

| Toluene | 2.4 | 29 |

| Ethanol | 24.3 | 55 |

Polar aprotic solvents like DMF stabilize the palladium intermediate, enhancing oxidative addition rates. Elevated temperatures (80–100°C) accelerate transmetalation but risk decomposition above 110°C.

Protecting Group Strategies

The benzoic acid’s carboxyl group is protected as a methyl ester during coupling to prevent side reactions. Post-coupling hydrolysis employs:

$$

\text{Ester} + \text{LiOH (2 equiv)} \xrightarrow{\text{THF/H₂O, rt}} \text{Carboxylic acid}

$$

Deprotection yields exceed 95% under mild conditions, avoiding pyrrole ring degradation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling the Suzuki-Miyaura reaction involves:

- Reactors : Tubular flow system with in-line mixing

- Residence Time : 30 min at 120°C

- Catalyst Recycling : Pd immobilization on mesoporous silica

This method reduces Pd waste to <0.5 ppm in the final product.

Crystallization-Based Purification

Crude product is purified via antisolvent crystallization:

Analytical Characterization Protocols

Structural Confirmation

- ¹H NMR (DMSO-d₆): δ 9.82 (s, 1H, CHO), 7.95 (d, J=8.2 Hz, 1H, ArH), 6.72 (s, 1H, pyrrole-H)

- FT-IR : 1685 cm⁻¹ (C=O stretch), 1712 cm⁻¹ (COOH)

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common reagents and conditions used in these reactions include trifluoroacetic acid, trifluoroethanol, and microwave irradiation. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as anticancer agents.

Industry: Utilized in the development of new materials, including polymers and dyes.

作用机制

The mechanism of action of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid involves its interaction with various molecular targets. The pyrrole ring system allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar compounds include other pyrrole derivatives such as:

- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile

- N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

- N-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzamide

These compounds share the pyrrole ring system but differ in their functional groups and overall structure. The uniqueness of 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid lies in its specific combination of formyl and methyl groups, which confer distinct chemical and biological properties .

生物活性

3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid, with a molecular formula of C15H15NO3 and CAS number 428473-45-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.

- Molecular Weight : 257.29 g/mol

- Molecular Structure : The compound features a pyrrole ring substituted with a formyl group and a benzoic acid moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Not specified |

| Candida spp. | Not specified |

The compound's effectiveness against Pseudomonas aeruginosa and Escherichia coli suggests its potential as an antimicrobial agent, especially in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of related compounds have also been explored. For example, several derivatives exhibit cytotoxic effects against human cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | <10 |

| A549 (lung cancer) | <10 |

These findings indicate that the compound may inhibit the proliferation of cancer cells effectively, although specific data for this compound itself is limited .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in bacterial resistance and cancer progression. For instance, docking against DNA gyrase revealed significant binding energy values comparable to established antibiotics like ciprofloxacin. The interactions include:

- Hydrogen Bonds : Strong hydrogen bonds with amino acid residues such as SER1084 and ASP437.

- Pi-Pi Stacking : Interactions with nucleotides that stabilize the binding conformation.

These interactions are crucial for the expression of antibacterial activity and suggest a similar mechanism could be at play in anticancer efficacy .

Case Studies

A recent investigation into the biological activity of pyrrole derivatives similar to this compound demonstrated promising results:

- Study on Antibacterial Properties : Compounds were tested against clinical strains of bacteria, showing significant growth inhibition.

- Cytotoxicity Assays : Evaluated using MTT assays on HaCat and Balb/c 3T3 cells indicated low cytotoxicity while maintaining antibacterial efficacy.

These studies underscore the potential applicability of this compound in pharmaceutical formulations targeting bacterial infections and cancer treatment.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)-4-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Coupling Reactions : Use coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in solvents such as DMF under controlled temperatures (0–5°C) to minimize side reactions .

- Stepwise Assembly : React pre-functionalized pyrrole derivatives (e.g., 3-formyl-2,5-dimethylpyrrole) with benzoic acid precursors. Optimize stoichiometry and reaction time (typically 12–24 hours) to achieve >90% conversion .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate high-purity product (>95%) .

Q. Which analytical techniques are critical for characterizing structural integrity and purity?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ to confirm substituent positions (e.g., formyl group at δ ~9.8 ppm, aromatic protons at δ ~7.5–8.0 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>98%) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the formyl group) .

Q. How can researchers assess and mitigate impurities during synthesis?

- Methodology :

- In-Process Monitoring : Track intermediates via TLC (silica plates, UV visualization) to detect side products early .

- Byproduct Identification : Use LC-MS/MS to characterize impurities (e.g., unreacted starting materials or dimerized species) .

- Optimized Quenching : Adjust pH during workup (e.g., dilute HCl for acid-sensitive intermediates) to precipitate impurities .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s antimicrobial activity against drug-resistant pathogens?

- Methodology :

- MIC Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls (e.g., ciprofloxacin) and assess biofilm disruption .

- Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to evaluate membrane permeability changes .

- Resistance Profiling : Perform serial passage experiments to monitor resistance development over 20–30 generations .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with bacterial targets (e.g., DNA gyrase or efflux pumps). Prioritize derivatives with improved binding scores (ΔG < −8 kcal/mol) .

- QSAR Models : Develop multivariate regression models correlating substituent electronegativity or lipophilicity (logP) with bioactivity .

- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell line/passage number). Account for variations in assay conditions (e.g., serum concentration) .

- Structural Validation : Re-synthesize disputed compounds and validate via NMR/HPLC to confirm structural consistency .

- Dose-Response Curves : Use Hill slope analysis to distinguish potency differences from experimental noise .

Q. What pharmacokinetic parameters must be prioritized in pre-clinical ADME studies?

- Methodology :

- Solubility/Permeability : Measure kinetic solubility (shake-flask method) and Caco-2 cell permeability (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Clint) .

- Toxicokinetics : Monitor plasma half-life (t₁/₂) and AUC in rodent models after oral/IV administration .

Q. How can regioselective functionalization of the pyrrole ring enhance target specificity?

- Methodology :

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) to shield the formyl group during alkylation/arylation .

- Catalytic Cross-Coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions for selective C–H activation at the pyrrole’s 4-position .

- Electrophilic Substitution : Optimize Friedel-Crafts acylation conditions (e.g., AlCl₃ catalyst, −20°C) to direct substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。